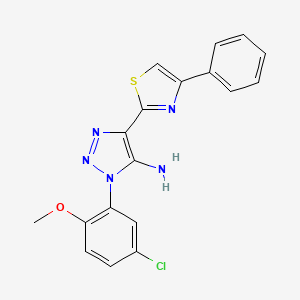

1-(5-chloro-2-methoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine

描述

属性

IUPAC Name |

3-(5-chloro-2-methoxyphenyl)-5-(4-phenyl-1,3-thiazol-2-yl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN5OS/c1-25-15-8-7-12(19)9-14(15)24-17(20)16(22-23-24)18-21-13(10-26-18)11-5-3-2-4-6-11/h2-10H,20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRTXYXDFDDTEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the triazole ring: This step often involves a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

Substitution reactions: The final compound is obtained by introducing the chloro and methoxy groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysts: Using metal catalysts to enhance reaction rates.

Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.

Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

化学反应分析

Types of Reactions

1-(5-chloro-2-methoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while substitution reactions could introduce new functional groups.

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles, including the compound , possess notable antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacteria and fungi. For instance:

- Antibacterial Activity : Compounds similar to 1-(5-chloro-2-methoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine have shown efficacy against pathogenic bacteria like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to conventional antibiotics .

Anticancer Properties

The thiazole moiety in the compound contributes to its anticancer potential. Research highlights include:

- Cytotoxicity : Several studies have reported that thiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been tested against human glioblastoma and melanoma cells, showing promising results .

Neuroprotective Effects

The neuroprotective properties of triazole derivatives are gaining attention in pharmacological research. The compound may offer protection against neurodegenerative diseases through mechanisms such as antioxidant activity and modulation of neurotransmitter systems .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the phenyl and thiazole rings can enhance biological activity:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aromatic rings has been shown to improve antibacterial activity significantly .

Study on Antimicrobial Efficacy

A recent study synthesized a series of triazole derivatives and evaluated their antibacterial activity against a panel of pathogens. The results indicated that modifications at specific positions on the phenyl ring significantly enhanced antibacterial potency .

Evaluation of Anticancer Activity

In another study focusing on anticancer effects, thiazole derivatives were tested for their ability to induce apoptosis in cancer cells. The findings revealed that specific substitutions led to increased cytotoxicity against resistant cancer cell lines .

作用机制

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.

相似化合物的比较

Comparative Data Table

生物活性

1-(5-chloro-2-methoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following molecular characteristics:

- Molecular Formula : C21H17ClN4O2S2

- Molecular Weight : 456.98 g/mol

- CAS Number : 421580-53-2

The presence of chloro and methoxy groups on the phenyl rings and a thiazole moiety contributes to its diverse biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thiazole ring is essential for binding affinity, while the chloro and methoxy substituents enhance specificity and potency.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiazole have been shown to inhibit cancer cell proliferation by targeting various pathways involved in tumor growth.

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant efficacy against selected cancer cell lines.

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties in various models. In a study involving picrotoxin-induced convulsions, certain structural analogs exhibited promising anticonvulsant effects, suggesting that modifications in the thiazole moiety can enhance activity.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenyl and thiazole rings significantly influence biological activity. For example:

- The introduction of electron-donating groups at specific positions on the phenyl ring enhances anticancer activity.

- The presence of sulfur in the thiazole ring is crucial for maintaining cytotoxic effects.

Study on Anticancer Properties

In a comprehensive study published in Molecules, researchers synthesized several thiazole derivatives and tested them against various cancer cell lines. The results indicated that compounds with similar structural features to 1-(5-chloro-2-methoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-triazol showed significant cytotoxicity with IC50 values lower than those of established chemotherapeutics like doxorubicin .

Evaluation of Anticonvulsant Effects

Another study focused on the anticonvulsant effects of related thiazole compounds. The findings suggested that compounds with a similar scaffold exhibited protective indices indicating their potential as therapeutic agents for seizure disorders .

常见问题

Q. What are the optimal synthetic routes for 1-(5-chloro-2-methoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine?

The compound can be synthesized via a multi-step approach:

- Step 1 : Cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride (POCl₃) at 120°C to form the triazole core .

- Step 2 : Coupling reactions with 4-phenyl-1,3-thiazole-2-amine intermediates under basic conditions (e.g., triethylamine in dioxane) to introduce the thiazole moiety .

- Step 3 : Purification via recrystallization (ethanol/water mixtures) and characterization using IR, NMR, and elemental analysis .

Q. Key Considerations :

Q. How is the structure of this compound validated experimentally?

Structural confirmation involves:

Q. Data Interpretation :

- Discrepancies between calculated and observed elemental analysis (>0.3% deviation) may indicate impurities, necessitating column chromatography .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

Q. Experimental Design :

Q. How can contradictory data in solubility or stability studies be resolved?

Common contradictions arise from:

Q. Methodological Solutions :

Q. What computational strategies optimize reaction yields for scaled synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。